4-Methoxy-6-(oxiran-2-yl)nicotinonitrile
Description
4-Methoxy-6-(oxiran-2-yl)nicotinonitrile is a nicotinonitrile derivative characterized by a methoxy group at the 4-position and an oxirane (epoxide) moiety at the 6-position of the pyridine ring. The nicotinonitrile scaffold is widely explored in medicinal and materials chemistry due to its versatility in forming hydrogen bonds, π-π interactions, and its electron-deficient nature, which facilitates diverse reactivity .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-6-(oxiran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-12-8-2-7(9-5-13-9)11-4-6(8)3-10/h2,4,9H,5H2,1H3 |
InChI Key |
KEXSKGCFSRJUEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#N)C2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Methods : The oxirane-containing target compound may require epoxidation steps, whereas halogenated analogs (e.g., ) utilize halogenation. Furan-containing derivatives employ electrophilic aromatic substitution.
- Substituent Effects : Methoxy groups enhance solubility, while halogens (Cl, Br) increase electronegativity and stability. The oxirane group offers unique reactivity for polymer crosslinking or drug derivatization.
Physicochemical and Spectral Properties
Comparative data on photophysical and electronic properties:
Key Observations :
Key Observations :
- Halogenated and methoxy-substituted derivatives show higher binding affinities in QSAR models . The oxirane group may confer alkylating activity, similar to epoxide-containing drugs like taxanes.
- Cytotoxicity in correlates with aromatic bulk (naphthyl groups), whereas the target compound’s smaller oxirane may reduce steric hindrance.
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